Semapimod hydrochloride dihydrate
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Overview
Description
Semapimod hydrochloride dihydrate is an investigational drug known for its anti-inflammatory, anti-cytokine, immunomodulatory, antiviral, and antimalarial properties . It was initially developed to inhibit nitric oxide synthesis by inflammatory macrophages and has shown potential in treating various inflammatory and autoimmune disorders .
Preparation Methods
Semapimod hydrochloride dihydrate is synthesized by reacting 3,5-diacetylaniline with sebacoyl chloride in the presence of pyridine, followed by the reaction of the resulting tetraketone with aminoguanidine hydrochloride . This synthetic route involves multiple steps and requires precise reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Semapimod hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Semapimod hydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a research tool to study various chemical reactions and mechanisms.
Biology: It is used to investigate the biological pathways involved in inflammation and immune responses.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Semapimod hydrochloride dihydrate exerts its effects by inhibiting the activation of p38 MAP kinase and NF-κB, which are key regulators of inflammatory responses . It also inhibits the uptake of arginine by macrophages, which is required for nitric oxide synthesis . Additionally, it targets the TLR chaperone gp96, desensitizing cells to TLR signaling .
Comparison with Similar Compounds
. Similar compounds include:
CNI-1493: Another investigational drug with anti-inflammatory properties.
SB203580: A p38 MAP kinase inhibitor used in research.
VX-702: A selective p38 MAP kinase inhibitor with potential therapeutic applications.
Semapimod hydrochloride dihydrate is unique due to its broad range of biological activities and its ability to target multiple pathways involved in inflammation and immune responses .
Properties
CAS No. |
872830-76-7 |
---|---|
Molecular Formula |
C34H62Cl2N18O6 |
Molecular Weight |
889.89 |
IUPAC Name |
Decanediamide, N1,N10-bis(3,5-bis(1-(2-(aminoiminomethyl)hydrazinylidene)ethyl)phenyl)-, hydrochloride, hydrate (1:2:4) |
InChI |
InChI=1S/C34H52N18O2.2ClH.4H2O/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);2*1H;4*1H2/b45-19+,46-20+,47-21+,48-22+;;;;;; |
InChI Key |
KAMCPCQWHXZEMM-OBDKKVINSA-N |
SMILES |
O=C(NC1=CC(/C(C)=N/NC(N)=N)=CC(/C(C)=N/NC(N)=N)=C1)CCCCCCCCC(NC2=CC(/C(C)=N/NC(N)=N)=CC(/C(C)=N/NC(N)=N)=C2)=O.[H]Cl.[H]Cl.[H]O[H].[H]O[H].[H]O[H].[H]O[H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Semapimod hydrochloride dihydrate; CNI1493; CNI-1493; CNI1493; AXD-455; AXD 455; AXD455; AIDS121302; AIDS-121302 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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